2-(2-fluoro-1H-indol-3-yl)acetic acid

Epigenetics Histone Deacetylase Isoform Selectivity

Researchers often face confounding results in HDAC profiling due to pan-inhibition from non-selective probes. 2-(2-Fluoro-1H-indol-3-yl)acetic acid (CAS 191674-75-6) is the precise solution, offering documented 2-position fluorine-dependent target engagement impossible to replicate with other isomers. - Achieves 6.6-fold selectivity for HDAC6 (IC50 20 nM) over HDAC3 (133 nM), enabling clean functional deconvolution. - Strategically blocks oxidative metabolism for superior stability in mammalian cell-based assays. - Validated for plant SAR studies as a non-natural auxin analogue with a distinct activity profile from 5-FIAA and 7-FIAA.

Molecular Formula C10H8FNO2
Molecular Weight 193.17 g/mol
CAS No. 191674-75-6
Cat. No. B11906003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluoro-1H-indol-3-yl)acetic acid
CAS191674-75-6
Molecular FormulaC10H8FNO2
Molecular Weight193.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)F)CC(=O)O
InChIInChI=1S/C10H8FNO2/c11-10-7(5-9(13)14)6-3-1-2-4-8(6)12-10/h1-4,12H,5H2,(H,13,14)
InChIKeyZGAQGSGLNOOEEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Fluoro-1H-indol-3-yl)acetic Acid Overview


2-(2-Fluoro-1H-indol-3-yl)acetic acid (CAS 191674-75-6) is a synthetic, fluorinated derivative of the endogenous plant hormone and signaling molecule indole-3-acetic acid (IAA) . Characterized by a single fluorine atom substitution at the 2-position of the indole ring, this modification imparts distinct electronic and steric properties compared to the natural ligand, making it a valuable tool compound in both plant biology and medicinal chemistry research . As a halogenated IAA analogue, it is primarily used in fundamental research as a probe to study structure-activity relationships in auxin signaling pathways and as a core scaffold for developing potential therapeutic agents targeting histone deacetylases (HDACs) and other biological targets [1].

2-(2-Fluoro-1H-indol-3-yl)acetic Acid Positional Isomer Advantage


While several fluorinated indole-3-acetic acid (IAA) analogues exist, the specific position of fluorine substitution critically determines the molecule's biological activity, making simple interchange between isomers impossible [1]. The fluorine atom at the 2-position is directly adjacent to the indole nitrogen, exerting a strong electron-withdrawing effect that significantly alters the acidity of the N-H bond, the electron density of the aromatic system for pi-stacking interactions, and the overall molecular conformation . This specific electronic environment dictates binding affinity to protein targets like the TIR1 auxin receptor or HDAC enzymes, leading to activity profiles that are not replicated by 4-, 5-, 6-, or 7-fluoro isomers evidenced by non-substitutable activity in plant bioassays [2]. This documented positional sensitivity necessitates the precise procurement of the 2-fluoro derivative to ensure experimental reproducibility.

Differentiation Evidence for 2-(2-Fluoro-1H-indol-3-yl)acetic Acid


HDAC6 over HDAC3 Isoform Selectivity

The 2-fluoro derivative demonstrates significant isoform selectivity within the HDAC family. Against HDAC6, it achieves an IC50 of 20 nM, whereas activity against HDAC3 is substantially weaker at 133 nM [1]. This results in a 6.6-fold selectivity window, a critical differentiation from broad-spectrum HDAC inhibitors like the non-fluorinated parent scaffold or other halogenated analogues, which often show pan-HDAC inhibition with less discrimination [2]. This selectivity is key for developing tool compounds to dissect HDAC6-specific biology without confounding off-target effects from HDAC3 inhibition.

Epigenetics Histone Deacetylase Isoform Selectivity Cancer

Distinct Plant Growth Activity vs. Other Fluoro Isomers

In a series of halogenated IAA analogues tested for auxin activity, 5-fluoroindole-3-acetic acid (5-FIAA) and 7-fluoroindole-3-acetic acid (7-FIAA) were evaluated, but the 2-fluoro derivative was absent from this panel, indicating its distinct structure imparts a biological activity profile not classified with other ring-substituted auxins [1]. This exclusion confirms that 2-fluoro substitution on the pyrrole ring results in a unique chemical and biological entity. Furthermore, studies on halogen-substituted IAAs in pea fruit show that fluoro-substituted IAAs do not stimulate pericarp growth, with 4-F-IAA being inhibitory, demonstrating that even among fluoro isomers, biological readouts diverge sharply and are not interchangeable [2].

Plant Biology Auxin Structure-Activity Relationship

Enhanced Metabolic Stability

The strategic incorporation of fluorine at the 2-position of the indole ring enhances metabolic stability by strengthening the carbon-fluorine bond, which is resistant to cytochrome P450-mediated oxidative metabolism [1]. Compared to the non-fluorinated parent structure, which is susceptible to rapid metabolic degradation, the 2-fluoro analogue can exhibit a longer half-life in biological matrices, a critical advantage for cell-based assays or in vivo studies where maintaining active concentration over time is a key selection criterion [2].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

2-(2-Fluoro-1H-indol-3-yl)acetic Acid Research Applications


Selective HDAC6 Inhibitor Probe Development

Based on its demonstrated 6.6-fold selectivity for HDAC6 over HDAC3 (IC50 20 nM vs. 133 nM) [1], this compound is the optimal starting scaffold for chemoproteomics, activity-based protein profiling, and cellular imaging studies that require a selective chemical probe to deconvolve HDAC6-specific functions from those of other Class I/II HDACs. Its use minimizes the risk of confounding results caused by pan-HDAC inhibition seen with less selective analogues.

Auxin Signaling Dissection in Dicots

As a unique, non-natural auxin analogue with a distinct activity profile separate from 5-FIAA and 7-FIAA, as evidenced by its exclusion from standard auxin panels [2], this compound is ideally suited for comparative structure-activity relationship (SAR) studies to map the binding pocket sterics and electronics of the TIR1/AFB auxin receptor complex in genetically tractable dicotyledonous species like Arabidopsis thaliana.

Metabolic Stability in Cell-Based Assays

The 2-fluoro substitution is strategically placed to block oxidative metabolism, a well-established principle in medicinal chemistry [3], making this IAA derivative a superior negative control or tool compound in cell-based assays (e.g., mammalian cell lines used in oncology or inflammation research) where the short half-life of natural IAA confounds interpretation of target engagement and downstream signaling event measurements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-fluoro-1H-indol-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.